N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine

Catalog No.
S3059644
CAS No.
321155-13-9
M.F
C25H26NP
M. Wt
371.464
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(Diphenylphosphino)benzylidene]cyclohexylamin...

CAS Number

321155-13-9

Product Name

N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine

IUPAC Name

N-cyclohexyl-1-(2-diphenylphosphanylphenyl)methanimine

Molecular Formula

C25H26NP

Molecular Weight

371.464

InChI

InChI=1S/C25H26NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-20,22H,1,4-5,13-14H2

InChI Key

CWYDMJZWNROFGL-LHLOQNFPSA-N

SMILES

C1CCC(CC1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

not available

Applications in Cross-Coupling Reactions

One of the primary applications of DBCy is in catalysis, particularly in cross-coupling reactions. Cross-coupling reactions are a fundamental tool in organic synthesis, allowing the formation of carbon-carbon bonds between different organic molecules. DBCy can form complexes with various transition metals, such as palladium and nickel, which are commonly used catalysts in cross-coupling reactions. The specific mechanism of action of DBCy-metal complexes in these reactions is still under investigation, but it is believed to involve the activation of the organic reactants and the formation of new carbon-carbon bonds [].

There are several types of cross-coupling reactions where DBCy has shown promising results. For example, DBCy-palladium complexes have been effective in Suzuki-Miyaura couplings, which involve the coupling of aryl or vinyl boronic acids with aryl or vinyl halides []. Additionally, DBCy can be used in Sonogashira couplings, which facilitate the formation of carbon-carbon bonds between alkynes and aryl or vinyl halides [].

N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine is a chemical compound characterized by the empirical formula C25H26NPC_{25}H_{26}NP and a molecular weight of 371.45 g/mol. This compound features a diphenylphosphino group attached to a benzylidene moiety, which is further connected to a cyclohexylamine structure. The presence of the phosphine ligand makes it particularly valuable in coordination chemistry and catalysis, especially in cross-coupling reactions that form carbon-carbon and carbon-nitrogen bonds .

, particularly in catalytic processes. Key types of reactions include:

  • Cross-Coupling Reactions: This compound is instrumental in facilitating reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, where it aids in the formation of biaryl compounds and arylamines, respectively.
  • Oxidation and Reduction: While specific conditions for oxidation and reduction reactions involving this compound are less documented, it can participate in these types of transformations under appropriate conditions.
  • Substitution Reactions: It is involved in substitution processes, particularly during cross-coupling reactions where the phosphine ligand enhances reactivity .

Common Reagents and Conditions

Common reagents used with N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine include:

  • Palladium Catalysts: Frequently employed in cross-coupling reactions.
  • Solvents: Organic solvents such as dichloromethane and toluene are typically used.
  • Bases: Bases like potassium carbonate or sodium carbonate facilitate these reactions .

The synthesis of N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-(diphenylphosphino)benzaldehyde and cyclohexylamine.
  • Reaction Conditions: The reaction is conducted in a solvent such as dichloromethane, where the mixture is stirred for several hours to ensure complete reaction.
  • Purification: The final product is purified through standard techniques such as recrystallization or chromatography to achieve high purity levels .

N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine finds applications across various fields:

  • Catalysis: It serves as a crucial ligand in cross-coupling reactions, enabling the formation of complex organic molecules.
  • Pharmaceutical Development: Its utility in synthetic organic chemistry positions it as a valuable intermediate for developing pharmaceutical compounds.
  • Fine Chemicals Production: The compound is also applied in producing fine chemicals and materials through catalytic processes .

N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-(Diphenylphosphino)anilinePhosphine ligandUsed in similar cross-coupling reactions; simpler amine structure
N-[2-(Dicyclohexylphosphino)benzylidene]anilinePhosphine ligandOffers steric bulk; used for different catalytic applications
N-(Triethylphosphine)anilinePhosphine ligandMore soluble; used in different catalytic contexts

Uniqueness of N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine

The uniqueness of N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine lies in its specific combination of steric and electronic properties due to the bulky diphenylphosphino group and the cyclohexylamine moiety. This configuration allows for enhanced reactivity in catalysis compared to simpler phosphine ligands, making it particularly effective for certain types of cross-coupling reactions .

XLogP3

6

Dates

Modify: 2023-08-18

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